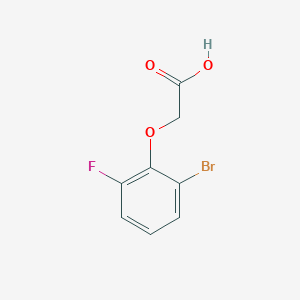

2-Bromo-6-fluorophenoxyacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-6-fluorophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c9-5-2-1-3-6(10)8(5)13-4-7(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWFWYLIUGUFHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OCC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Halogenated Phenoxyacetic Acid Derivatives As Strategic Organic Building Blocks

Halogenated phenoxyacetic acid derivatives represent a class of organic compounds with significant utility as versatile synthons, or building blocks, in organic synthesis. The presence of a carboxylic acid group, an ether linkage, and one or more halogen atoms on the aromatic ring provides multiple points for chemical modification. This multi-functionality allows for the construction of complex molecular architectures, which is particularly valuable in the fields of medicinal chemistry and materials science.

The phenoxyacetic acid scaffold itself is a privileged structure in medicinal chemistry, appearing in various therapeutic agents. The addition of halogens to this scaffold can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. Chemists can systematically vary the position and identity of the halogen atoms to fine-tune these properties.

The Dual Influence of Bromine and Fluorine on Aromatic Systems

The presence of both bromine and fluorine on the same aromatic ring in 2-bromo-6-fluorophenoxyacetic acid creates a unique electronic and steric environment that dictates its reactivity.

Fluorine's Impact: Fluorine is the most electronegative element, and its presence on an aromatic ring has a strong electron-withdrawing inductive effect. stackexchange.com This effect can stabilize intermediates in certain reactions, such as nucleophilic aromatic substitution, by lowering the activation energy of the rate-determining step. stackexchange.com The substitution of fluorine on a benzene (B151609) ring also introduces new π-orbitals that can enhance the stability of the ring system. acs.org While fluorine is generally a poor leaving group in nucleophilic substitution reactions, its strong inductive effect can activate the ring towards attack, a crucial factor in synthetic planning. stackexchange.com

Bromine's Role: In contrast to fluorine, bromine is a larger and more polarizable halogen. While also electron-withdrawing, its primary synthetic utility often lies in its ability to participate in a wide array of cross-coupling reactions. The carbon-bromine bond can be readily activated by transition metal catalysts, such as palladium, to form new carbon-carbon and carbon-heteroatom bonds. nih.gov This makes bromo-substituted aromatics key precursors for the synthesis of highly functionalized molecules. Furthermore, the bromine atom can direct electrophilic aromatic substitution to specific positions on the ring, although the strong directing effects of the other substituents must also be considered. pressbooks.pubmasterorganicchemistry.com

The ortho relationship of the bromine and fluorine atoms to the phenoxyacetic acid side chain in the title compound presents specific steric and electronic effects that can be exploited in targeted synthetic strategies.

The Current Research Landscape of 2 Bromo 6 Fluorophenoxyacetic Acid

Classical Etherification Routes for Phenoxyacetic Acid Core Formation

The formation of the ether linkage is the cornerstone of synthesizing phenoxyacetic acids. The Williamson ether synthesis is a foundational and widely used method for this transformation. wikipedia.orgtcichemicals.com

Williamson Ether Synthesis Approaches Utilizing Substituted Phenolic Precursors

The most direct route to this compound via the Williamson ether synthesis involves the reaction of a 2-bromo-6-fluorophenol salt (phenoxide) with an acetic acid derivative, typically an alpha-haloacetate like ethyl chloroacetate (B1199739) or ethyl bromoacetate. wikipedia.orgmdpi.com The reaction is an SN2 (bimolecular nucleophilic substitution) process where the nucleophilic oxygen of the phenoxide attacks the electrophilic carbon of the haloacetate, displacing the halide to form the ether linkage. wikipedia.orgmasterorganicchemistry.com

The first step is the deprotonation of the precursor phenol, 2-bromo-6-fluorophenol, to generate the corresponding phenoxide ion. jk-sci.com This is typically achieved using a suitable base. The resulting highly nucleophilic phenoxide then reacts with the alkyl halide. The synthesis of the starting material, 2-bromo-6-fluorophenol, can be accomplished from precursors like 2-bromophenol (B46759) through electrophilic fluorination. chemicalbook.com

A general representation of this synthesis is as follows:

Phenoxide Formation: 2-bromo-6-fluorophenol is treated with a base (e.g., sodium hydroxide, potassium carbonate) to form the sodium or potassium 2-bromo-6-fluorophenoxide salt.

Etherification: The phenoxide salt is then reacted with an ethyl haloacetate (e.g., ethyl chloroacetate).

Hydrolysis: The resulting ester is hydrolyzed, typically under basic conditions followed by acidification, to yield the final this compound. mdpi.comchemicalbook.com

This method's success hinges on the availability and stability of the substituted phenolic precursor.

Optimization of Reaction Parameters for Enhanced Yields and Regioselectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in a Williamson ether synthesis. numberanalytics.com Key parameters include the choice of base, solvent, temperature, and reaction time. wikipedia.orgnumberanalytics.com

Base and Solvent: The selection of the base and solvent system is critical. Strong bases like sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are highly effective for deprotonating the phenol, enhancing the nucleophilicity of the resulting phenoxide. jk-sci.comnumberanalytics.com For aryl ethers, bases such as potassium carbonate (K2CO3) are also commonly employed. jk-sci.com Polar aprotic solvents are preferred as they solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity. rsc.org

Temperature: The reaction temperature influences the rate of reaction. While higher temperatures can speed up the reaction, they may also lead to undesirable side reactions. numberanalytics.com For many Williamson ether syntheses, refluxing for several hours is common to ensure the reaction proceeds to completion. wikipedia.org Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times, sometimes from hours to minutes, while potentially improving yields. sacredheart.edu

Regioselectivity: While the primary reaction is O-alkylation to form the ether, C-alkylation (alkylation on the aromatic ring) can sometimes occur as a competing side reaction with alkali phenoxides. jk-sci.com The choice of solvent can influence this selectivity. The use of sterically hindered phenols, like the 2,6-disubstituted 2-bromo-6-fluorophenol, can present challenges, potentially leading to lower yields compared to less hindered phenols. acs.org

Table 1: Illustrative Optimization of Williamson Ether Synthesis

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| NaOH | Water/Ethanol | 102 | 5 | ~75 chemicalbook.com |

| K2CO3 | DMF | 80-100 | 12 | >80 mdpi.com |

| NaH | DMF | Room Temp | 2-4 | ~85 numberanalytics.com |

| KOtBu | DMSO | Room Temp | 2-4 | ~90 numberanalytics.com |

Note: Yields are illustrative and highly dependent on the specific substrates and precise conditions used.

Regioselective Halogenation Strategies for Aromatic Ring Functionalization

An alternative synthetic approach involves forming the phenoxyacetic acid core first, followed by the selective introduction of halogen atoms onto the aromatic ring. This strategy depends on the ability to control the position of halogenation.

Controlled Bromination Techniques in the Presence of Other Functional Groups

If one were to start with 2-fluorophenoxyacetic acid, the challenge would be to selectively introduce a bromine atom at the C-6 position. The hydroxyl-ether group is an ortho-, para-directing group in electrophilic aromatic substitution. Bromination of phenol itself in a polar solvent like water typically leads to the formation of 2,4,6-tribromophenol (B41969) due to the high activation of the ring. youtube.com

To achieve monobromination, especially at a specific ortho position, milder and more selective brominating agents and conditions are necessary.

Reagents: N-Bromosuccinimide (NBS) is a common reagent for controlled bromination.

Solvent Effects: The choice of solvent is crucial. Non-polar solvents tend to favor monobromination over polysubstitution.

Catalysts and Promoters: Various methods have been developed for the regioselective bromination of phenols that can tolerate other functional groups. researchgate.net For instance, systems like KBr with ZnAl-BrO3−-layered double hydroxides have been shown to provide excellent regioselectivity, favoring the para position first, and then the ortho position if the para site is blocked. nih.gov

Methodologies for Introducing Fluorine into Aryl Systems

Introducing fluorine into an aromatic ring presents a unique set of challenges and requires specialized methods. chemistryworld.com

Nucleophilic Aromatic Substitution (Halex Process): This industrial process involves the exchange of a halogen (typically chlorine) with fluoride (B91410), using sources like potassium fluoride (KF). nih.gov This method is most effective for aryl halides that are "activated" by electron-withdrawing groups ortho or para to the leaving group. nih.gov

Electrophilic Fluorination: For electron-rich aromatic rings, electrophilic fluorinating reagents can be used. Reagents like Selectfluor are employed for this purpose, although controlling regioselectivity can be difficult. chemicalbook.comnih.gov

Balz-Schiemann Reaction: This classic method involves the diazotization of an arylamine precursor, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to install the fluorine atom. nih.govgoogle.com For example, one could envision a synthetic route starting from an appropriately substituted aminophenol.

Palladium-Catalyzed Fluorination: Modern methods include palladium-catalyzed cross-coupling reactions, which can introduce fluoride nucleophilically to an aryl halide or triflate. nih.gov

Exploration of Novel and Convergent Synthetic Pathways

Beyond the classical approaches, research continues into more efficient, convergent, and milder synthetic routes.

The Ullmann condensation is a copper-catalyzed reaction that can form aryl ethers from aryl halides and phenols. wikipedia.orgsynarchive.com Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have led to the development of catalytic systems using copper salts (e.g., CuI) with ligands (such as proline or phenanthroline), which allow the reaction to proceed under much milder conditions. nih.govresearchgate.netsci-hub.se This method is particularly useful for coupling aryl halides with phenols and can be an alternative to the Williamson synthesis, especially when dealing with less reactive aryl halides. jk-sci.com

A convergent synthesis for this compound using an Ullmann-type reaction might involve coupling 2-bromo-6-fluorophenol with an iodo- or bromoacetic acid derivative in the presence of a copper catalyst. The mechanism generally involves the in-situ formation of a copper(I) alkoxide which then reacts with the aryl halide. wikipedia.org

The development of these advanced methodologies provides chemists with a versatile toolkit for the synthesis of complex molecules like this compound, enabling the exploration of their potential applications in various fields.

Applications of Organometallic Coupling Reactions for Aryl-Oxygen Bond Formation

The synthesis of the this compound core structure relies on the formation of an aryl ether linkage. This is typically achieved by coupling a phenol with a haloacetate derivative. Two of the most powerful and widely employed methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig etherification.

The general synthetic approach involves the reaction of 2-bromo-6-fluorophenol with an α-haloacetate, such as ethyl bromoacetate, in the presence of a base and a metal catalyst. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.

Ullmann Condensation: The Ullmann reaction, first reported by Fritz Ullmann in the early 20th century, is a classic method for forming carbon-oxygen (C-O) bonds using a copper catalyst. wikipedia.orgwikipedia.orgbyjus.com Traditional Ullmann ether synthesis often requires harsh reaction conditions, including high temperatures (frequently over 200°C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper powder or copper salts. wikipedia.org These conditions can limit the functional group tolerance of the reaction.

Modern advancements have significantly improved the Ullmann condensation, allowing it to proceed under much milder conditions. These developments include the use of soluble copper(I) catalysts, often paired with specific ligands such as diamines, picolinic acid, or (2-Pyridyl)acetone. wikipedia.orgnih.gov These ligand-accelerated reactions can proceed at lower temperatures and with catalytic amounts of copper, expanding the substrate scope to include less activated aryl halides and sterically hindered phenols. nih.gov The use of copper nanoparticles has also emerged as a strategy to create highly active and recyclable catalytic systems. wikipedia.org

Buchwald-Hartwig Etherification: As an alternative to the Ullmann reaction, the Buchwald-Hartwig reaction has become a prominent method for aryl ether synthesis. researchgate.netorganic-chemistry.org This palladium-catalyzed cross-coupling reaction typically offers milder conditions, broader substrate scope, and higher yields compared to the traditional Ullmann method. wikipedia.org The reaction mechanism involves a catalytic cycle with a Pd(0) species, proceeding through oxidative addition, ligand exchange with the alcohol or phenol, and reductive elimination to form the C-O bond. wikipedia.org

The success of the Buchwald-Hartwig etherification is heavily reliant on the choice of phosphine (B1218219) ligand. The development of sterically hindered and electron-rich ligands, such as those from the Buchwald (e.g., XPhos, SPhos) and Hartwig groups, has been instrumental in creating highly active catalysts. nih.gov These advanced catalytic systems can effectively couple a wide variety of aryl halides (chlorides, bromides, and iodides) with phenols and alcohols, often at temperatures well below 100°C. organic-chemistry.org

The following table provides a comparative overview of typical conditions for modern Ullmann-type and Buchwald-Hartwig etherification reactions for the synthesis of diaryl ethers, which illustrates the general differences in these methodologies.

| Parameter | Modern Ullmann-Type Reaction | Buchwald-Hartwig Reaction |

|---|---|---|

| Catalyst | CuI, Cu(OTf)₂, CuO-NPs | Pd(OAc)₂, [Pd(allyl)Cl]₂, Pd₂(dba)₃ |

| Ligand | N,N-dimethylglycine, 1,10-Phenanthroline, (2-Pyridyl)acetone | XPhos, SPhos, RuPhos, t-BuXPhos |

| Catalyst Loading | 1-10 mol% | 0.5-5 mol% |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Dioxane, Toluene, DMF | Toluene, Dioxane |

| Temperature | 80-120°C | Room Temperature - 100°C |

Sustainable and Green Chemistry Principles in Synthetic Design

The evolution of synthetic methods for aryl ether formation, from classical Ullmann conditions to modern catalytic systems, reflects a significant alignment with the principles of green chemistry. researchgate.net These principles advocate for the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov

Catalysis and Atom Economy: The shift from stoichiometric copper reagents in traditional Ullmann reactions to catalytic amounts of copper or palladium is a primary green improvement, adhering to the principle of catalysis (Principle 9). acs.org Catalytic processes generate significantly less metal waste. Furthermore, cross-coupling reactions like the Buchwald-Hartwig amination and etherification are designed for high atom economy (Principle 2), maximizing the incorporation of reactant atoms into the final product. acs.org

Reduction of Hazardous Substances: Green chemistry emphasizes the use of safer chemicals and solvents (Principles 3 and 5). acs.org The development of catalysts that are effective in less hazardous solvents, such as toluene instead of N-methylpyrrolidone or nitrobenzene, is a key advancement. wikipedia.org Recent research has even focused on developing catalytic systems that can function in water, a benign solvent, further enhancing the green credentials of these reactions. rsc.orgresearchgate.net

Minimizing Derivatives: The high selectivity of modern catalytic systems often circumvents the need for protecting groups on other functional parts of the molecules (Principle 8). acs.orgnih.gov This reduces the number of synthetic steps, which in turn minimizes waste, saves time, and reduces the consumption of reagents and solvents.

By embracing these green chemistry principles, the synthesis of this compound and its isomers can be achieved through pathways that are not only efficient and versatile but also environmentally responsible. researchgate.net

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the introduction of various functional groups through well-established reactions.

Esterification and Amidation Reactions for Diverse Functionalization

The carboxylic acid moiety of this compound can readily undergo esterification to form the corresponding esters. This reaction is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the reaction with methanol (B129727) would yield methyl 2-bromo-6-fluorophenoxyacetate. These esterification reactions are valuable for creating derivatives with altered solubility and reactivity. Similarly, amidation can be achieved by reacting the carboxylic acid with an amine, often activated by a coupling agent, to produce the corresponding amide. This transformation is significant in the synthesis of biologically active molecules, as the amide bond is a key structural feature in many pharmaceuticals. nih.gov The ability to form both esters and amides allows for extensive functionalization of the parent molecule. researchgate.net

Studies on Reduction and Decarboxylation Pathways

The carboxylic acid group can be reduced to the corresponding primary alcohol, 2-(2-bromo-6-fluorophenoxy)ethanol. This transformation typically requires strong reducing agents like lithium aluminum hydride. Decarboxylation, the removal of the carboxyl group, is another potential transformation, although it often requires harsh conditions. The stability of the resulting carbanion or radical intermediate influences the feasibility of this reaction.

Aromatic Ring Reactivity and Halogen Atom Transformations

The substituted benzene (B151609) ring and its halogen atoms are key to the molecule's utility in more complex synthetic routes, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) on the this compound ring is a potential pathway for modification. pressbooks.pub In SNAr reactions, a nucleophile replaces a leaving group on the aromatic ring. The rate of these reactions is highly dependent on the nature of the substituents on the ring. pressbooks.pubmasterorganicchemistry.com Electron-withdrawing groups ortho and para to the leaving group accelerate the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pub Given the presence of the electron-withdrawing carboxylic acid group (or its derivatives) and the electronegative fluorine atom, the aromatic ring is activated towards nucleophilic attack. The fluorine atom is generally a better leaving group than bromine in SNAr reactions. masterorganicchemistry.com This allows for selective substitution at the fluorine position with various nucleophiles. nih.gov

Electrophilic Aromatic Substitution (EAS) Pattern Investigations

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com The directing effects of the existing substituents determine the position of the incoming electrophile. The ether oxygen is an activating, ortho-, para-directing group due to its ability to donate electron density through resonance. Conversely, the bromine and fluorine atoms are deactivating, ortho-, para-directing groups, while the phenoxyacetic acid side chain is deactivating and meta-directing. The interplay of these directing effects will influence the regioselectivity of EAS reactions such as nitration, sulfonation, and halogenation. lumenlearning.comlibretexts.orgmasterorganicchemistry.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) at the Bromine Center

The bromine atom on the aromatic ring serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This method is widely used to form biaryl structures. For this compound, this reaction would enable the introduction of a wide range of aryl or vinyl substituents at the bromine position. beilstein-journals.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position of the alkene. organic-chemistry.orgnih.govlibretexts.org This reaction provides a route to substituted styrenes and other vinylated aromatic compounds derived from this compound. rug.nl

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org The Sonogashira coupling of this compound would lead to the synthesis of arylalkynes, which are valuable precursors for more complex molecules. organic-chemistry.orgnih.gov

Interactive Data Table: Cross-Coupling Reactions of Aryl Halides

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron Compound | Palladium Catalyst + Base | Biaryl or Vinylarene |

| Heck | Alkene | Palladium Catalyst + Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst | Arylalkyne |

Stereoelectronic Effects of Halogen Substituents on Reaction Kinetics and Thermodynamics

The presence of both a bromine and a fluorine atom at the ortho positions to the ether linkage profoundly impacts the electronic environment of the benzene ring and the phenoxyacetic acid side chain. Both halogens are electronegative and exert a strong electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring towards electrophilic substitution. This deactivation arises from the reduced electron density in the π-system of the ring, making it less attractive to incoming electrophiles.

The relative strengths of these effects differ between bromine and fluorine. Fluorine is more electronegative than bromine, resulting in a stronger -I effect. However, the 2p orbitals of fluorine are of similar size to the 2p orbitals of carbon, allowing for more effective orbital overlap and a more significant +M effect compared to the larger 3p orbitals of bromine. This dichotomy of strong induction and moderate resonance from fluorine, versus slightly weaker induction and weaker resonance from bromine, creates a unique electronic landscape on the aromatic ring of this compound.

These stereoelectronic factors are expected to have a direct impact on reaction kinetics. For instance, in nucleophilic aromatic substitution reactions, where an external nucleophile attacks the ring, the strong inductive withdrawal by both halogens would make the ipso-carbons (the carbons bearing the halogens) more electrophilic and thus more susceptible to attack. The relative leaving group ability of bromide versus fluoride would then likely dictate the reaction outcome, with bromide generally being a better leaving group.

The thermodynamics of reactions involving this molecule are also influenced by these substituent effects. The stability of any charged intermediates, such as carbocations or carbanions formed during a reaction, will be directly affected by the electron-donating or -withdrawing nature of the halogen substituents. For example, any reaction proceeding through a carbocation intermediate adjacent to the halogenated ring would be destabilized by the strong inductive withdrawal.

Mechanistic Elucidation of Key Chemical Transformations

While specific mechanistic studies on this compound are scarce, several key transformation pathways can be predicted based on the reactivity of its functional groups.

Ether Cleavage: The ether linkage in phenoxyacetic acids can be cleaved under harsh conditions, typically involving strong acids like HBr or HI. The reaction likely proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base (Br- or I-) on the methylene (B1212753) carbon of the acetic acid side chain (an SN2-type mechanism) or, less likely, on the aromatic carbon. The presence of the deactivating bromo and fluoro groups on the ring would likely make the aromatic ring less susceptible to direct nucleophilic attack.

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety will undergo its characteristic reactions. These include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst will form the corresponding ester. The electronic effects of the halogenated ring are expected to have a minor influence on the rate and equilibrium of this reaction.

Amide Formation: Reaction with an amine, often activated by a coupling agent, will yield the corresponding amide.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(2-bromo-6-fluorophenoxy)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Nucleophilic Aromatic Substitution: As mentioned, the ortho-bromo and ortho-fluoro substituents make the aromatic ring a potential substrate for nucleophilic aromatic substitution (SNAr). Given that bromide is a better leaving group than fluoride, reactions with strong nucleophiles (e.g., thiols, alkoxides) would be expected to preferentially displace the bromine atom. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose stability would be enhanced by the electron-withdrawing nature of both halogens.

Synthesis and Comprehensive Characterization of Novel Derivatives and Analogs of 2 Bromo 6 Fluorophenoxyacetic Acid

Preparation of Functionalized Esters, Amides, and Hydrazides for Expanded Chemical Diversity

The carboxylic acid group of 2-bromo-6-fluorophenoxyacetic acid is a prime site for derivatization, allowing for the synthesis of esters, amides, and hydrazides. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, stability, and biological activity.

Esters: Esterification of phenoxyacetic acids can be achieved through various methods. ijsr.net One common approach involves the activation of the carboxylic acid. For instance, using phosphonitrilic chloride (PNT) in the presence of N-methylmorpholine (NMM) in a solvent like chloroform (B151607) can effectively activate the phenoxyacetic acid for subsequent reaction with various phenols or alcohols to yield the corresponding esters. ijsr.net Other established coupling agents for esterification include dicyclohexylcarbodiimide (B1669883) (DCC) and trifluoroacetic anhydride (B1165640) (TFAA). ijsr.net For tert-butyl esters, benzotriazole (B28993) esters, formed in situ from the carboxylic acid using 1-hydroxybenzotriazole (B26582) (HOBt) and a carbodiimide (B86325) like EDC, can efficiently react with tert-butyl alcohol in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP).

Amides: The synthesis of amides from carboxylic acids is a cornerstone of organic synthesis. nih.gov Direct amidation of phenylacetic acid derivatives has been successfully catalyzed by nickel(II) chloride, providing moderate to excellent yields in a cost-effective and environmentally friendly process with water as the only byproduct. u-tokyo.ac.jp Traditional methods often involve the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. cambridgemedchemconsulting.com Alternatively, a wide array of coupling reagents can be used to facilitate the direct condensation of the carboxylic acid with an amine. These reagents include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., BOP, HBTU), which activate the carboxylic acid to form an amide bond under mild conditions. nih.gov

Hydrazides: Carboxylic acid hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds and serve as important pharmacophores. informahealthcare.comresearchgate.net The most conventional method for their preparation is the hydrazinolysis of the corresponding esters with hydrazine (B178648) hydrate (B1144303), typically in an alcohol solvent. tandfonline.comresearchgate.net However, for direct conversion from the carboxylic acid, several methods are available. A one-pot procedure may involve activating the carboxylic acid with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or ethyl chloroformate before the addition of hydrazine. tandfonline.com An efficient and scalable approach utilizes a continuous flow process where a solution of the carboxylic acid and a catalytic amount of sulfuric acid in methanol (B129727) is reacted with a solution of hydrazine hydrate at elevated temperatures, affording high yields of the desired hydrazide. informahealthcare.comup.pt This method is applicable to a broad range of aromatic and heteroaromatic carboxylic acids. up.pt

Strategic Modification of the Phenoxy Ring via Further Functionalization

The substituted phenoxy ring of this compound offers multiple avenues for structural diversification through further functionalization, including the introduction of new substituents or the selective manipulation of the existing halogen atoms.

The introduction of new functional groups onto the aromatic ring is governed by the directing effects of the existing bromine and fluorine substituents. In electrophilic aromatic substitution (EAS), both fluorine and bromine are ortho-, para-directing groups. tandfonline.commdpi.com However, they are also deactivating due to their strong inductive electron-withdrawing effect (-I), which is partially offset by a resonance electron-donating effect (+M). tandfonline.com The fluorine atom's +M effect can be significant, sometimes rendering the para position as reactive as benzene (B151609) itself. tandfonline.com For the 2-bromo-6-fluorophenyl moiety, the potential sites for electrophilic attack are C3, C4, and C5. The directing effects of both halogens would favor substitution at the C4 position (para to the fluorine and meta to the bromine) and the C3 position (ortho to the fluorine and meta to the bromine). Reactions like nitration (using HNO₃/H₂SO₄) or Friedel-Crafts acylation (using an acyl chloride/AlCl₃) would be expected to yield a mixture of regioisomers, with the precise ratio depending on the specific electrophile and reaction conditions. researchgate.netmasterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) offers a complementary strategy. Generally, SNAr reactions require strong electron-withdrawing groups to activate the ring, but recent advances in photoredox catalysis enable the defluorination of unactivated fluoroarenes. up.pt This method allows for the substitution of the fluorine atom with various nucleophiles, including azoles, amines, and carboxylic acids, under mild conditions. up.pt Notably, in such reactions, C-Br bonds are often tolerated, providing a pathway to selectively replace the fluorine atom while retaining the bromine for subsequent transformations. up.pt In traditional SNAr, the C-F bond is typically more susceptible to nucleophilic attack than C-Cl or C-Br bonds, a reactivity pattern opposite to that observed in metal-catalyzed cross-coupling. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for the selective functionalization of aryl halides. A significant reactivity difference exists between aryl bromides and aryl fluorides, with the C-Br bond being considerably more reactive and susceptible to oxidative addition to a Pd(0) center than the much stronger C-F bond. This chemoselectivity allows for the precise manipulation of the bromine atom in the this compound core.

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. ipinnovative.comresearchgate.net This method is highly chemoselective for the C-Br bond, leaving the C-F bond intact. researchgate.net It allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C2 position of the phenoxy ring. ipinnovative.comresearchgate.net

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. nih.gov Similar to the Suzuki coupling, this reaction is highly selective for aryl bromides over fluorides, enabling the introduction of diverse amino functionalities at the C2 position.

This selective reactivity provides a robust platform for creating a library of analogs where the bromine atom is replaced by various substituents while the fluorine atom remains, which can then be a site for potential nucleophilic substitution if desired.

Development of Bioisosteric Replacements for Fluorine and Bromine in Related Scaffolds

Bioisosteric replacement is a key strategy in drug design to optimize physicochemical properties, metabolic stability, and biological activity. nih.govipinnovative.comsci-hub.se Both fluorine and bromine in the this compound scaffold can be replaced with other functional groups that mimic their steric and electronic characteristics.

Fluorine Bioisosteres: Fluorine itself is often considered a bioisostere of hydrogen or a hydroxyl group. u-tokyo.ac.jpinformahealthcare.com However, it can also be replaced by other groups. The difluoromethyl (CHF₂) group is considered a lipophilic bioisostere of a hydroxyl or thiol group and can act as a hydrogen bond donor. informahealthcare.com Other fluorinated groups like trifluoromethoxy (OCF₃) and fluoroalkyl groups (e.g., CH₂F) are also employed. informahealthcare.com Non-fluorinated bioisosteres for an aromatic fluorine atom are less common but can include small polar groups.

Bromine Bioisosteres: Classical bioisosteres for a bromine atom include the chlorine atom, the cyano group (-CN), and the trifluoromethyl group (-CF₃). researchgate.net The trifluoromethyl group is a particularly interesting non-classical bioisostere for bromine and iodine. researchgate.netnih.gov It mimics the steric bulk of the larger halogens and is highly electron-withdrawing, which can significantly alter the electronic properties of the aromatic ring. The isopropyl group is sometimes considered a bioisostere for bromine as well. cambridgemedchemconsulting.com The selection of a suitable bioisostere depends on the specific goals of the molecular design, such as modulating lipophilicity, polarity, or metabolic stability. ipinnovative.com

| Original Group | Potential Bioisostere(s) | Key Properties Modified |

| Fluorine (-F) | Hydroxyl (-OH), Hydrogen (-H), Difluoromethyl (-CHF₂), Trifluoromethoxy (-OCF₃) | Polarity, H-bonding capacity, lipophilicity, metabolic stability u-tokyo.ac.jpinformahealthcare.com |

| Bromine (-Br) | Chlorine (-Cl), Trifluoromethyl (-CF₃), Cyano (-CN), Isopropyl (-CH(CH₃)₂) | Size, lipophilicity, electronic effects, metabolic stability cambridgemedchemconsulting.comresearchgate.net |

Construction of Complex Polycyclic and Heterocyclic Systems Incorporating the Phenoxyacetic Acid Core

The this compound framework can serve as a precursor for the synthesis of more complex, rigid structures such as polycyclic and heterocyclic systems. A primary strategy for this is intramolecular cyclization.

Intramolecular Friedel-Crafts Acylation: The most direct route to forming a new ring is through an intramolecular Friedel-Crafts acylation. masterorganicchemistry.commasterorganicchemistry.com This reaction typically involves converting the carboxylic acid of the phenoxyacetic acid to a more reactive acyl chloride or using a strong acid catalyst like polyphosphoric acid (PPA) or concentrated sulfuric acid to promote the direct cyclization of the carboxylic acid. ijsr.netmasterorganicchemistry.com This electrophilic aromatic substitution reaction would involve the attack of the newly formed acylium ion onto the electron-rich phenyl ring. In the case of 2-phenoxybenzoic acid (a related structure), this acid-catalyzed cyclization is a well-established method for synthesizing xanthone (B1684191) (dibenzo-γ-pyrone). ijsr.netnih.gov For this compound, the cyclization would involve the formation of a new six-membered ring, leading to a dibenzofuranone-type structure. The regioselectivity of the ring closure would be influenced by the directing effects of the ether oxygen and the halogen substituents. The oxygen atom is a strong ortho-, para-director, which would activate the C6 position of the other phenyl ring (if one were present via prior Suzuki coupling) or potentially another activated position on the existing ring under forcing conditions, leading to the formation of a tricyclic core.

This approach transforms the flexible phenoxyacetic acid scaffold into a rigid, planar polycyclic system, which can drastically alter its interaction with biological targets.

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation of 2 Bromo 6 Fluorophenoxyacetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules, including 2-Bromo-6-fluorophenoxyacetic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

High-Resolution 1H, 13C, and 19F NMR Chemical Shift Analysis

High-resolution 1H (proton), 13C (carbon-13), and 19F (fluorine-19) NMR spectroscopy are fundamental in identifying the chemical environments of the respective nuclei within the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the aromatic protons and the methylene (B1212753) protons of the acetic acid moiety. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and fluorine substituents.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. chemicalbook.comchemicalbook.com The carbon attached to the bromine will show a characteristic shift, as will the carbon bonded to the fluorine. The carbonyl carbon of the carboxylic acid will appear at a significantly downfield chemical shift.

¹⁹F NMR: As a fluorine-containing compound, 19F NMR is a powerful tool. It provides specific information about the chemical environment of the fluorine atom, and its coupling with neighboring protons can further confirm the substitution pattern on the aromatic ring.

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H | Aromatic: 6.5-8.0, Methylene (-CH₂-): ~4.5 | Aromatic shifts are influenced by substituents. |

| ¹³C | Aromatic: 110-160, Carbonyl (-C=O): 170-180, Methylene (-CH₂-): ~65 | Specific shifts depend on the electronic environment. |

| ¹⁹F | Varies depending on reference | Provides direct information on the fluorine environment. |

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Determination

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms and elucidating the three-dimensional structure. researchgate.netprinceton.eduyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons. sdsu.edu In this compound, COSY would confirm the connectivity between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netsdsu.edu This is crucial for assigning the proton signals to their corresponding carbon atoms in the molecule's backbone.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). researchgate.netyoutube.comsdsu.edu This technique is invaluable for piecing together the entire molecular structure, for instance, by showing the correlation between the methylene protons and the aromatic ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of molecules. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by analyzing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹), and C-O and C-X (C-Br, C-F) stretching vibrations. nist.govchemicalbook.comnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-Br and C-F bonds often give rise to strong Raman signals, aiding in their confirmation.

| Functional Group | Typical IR Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | 1700-1725 |

| C-O | 1210-1320 |

| C-Br | 500-600 |

| C-F | 1000-1400 |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, often to four or five decimal places. This accuracy allows for the determination of the elemental composition of the molecule, confirming the presence of bromine and fluorine atoms based on their exact masses and isotopic patterns. The presence of bromine is readily identified by the characteristic M and M+2 isotopic peaks of approximately equal intensity.

Hyphenated Techniques (GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Hyphenated techniques that couple chromatography with mass spectrometry are essential for the analysis of complex mixtures and for assessing the purity of a compound. lcms.cz

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile derivatives of this compound, GC-MS can be used to separate the compound from impurities before it enters the mass spectrometer for identification. avantorsciences.com

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a versatile technique for non-volatile compounds. lcms.czlcms.cz It separates the components of a mixture in the liquid phase before they are ionized and analyzed by the mass spectrometer. This is particularly useful for analyzing the purity of this compound and identifying any related substances. bldpharm.com

| Technique | Information Obtained |

| HRMS | Exact molecular weight, elemental formula |

| GC-MS | Purity of volatile derivatives, identification of components |

| LC-MS | Purity of non-volatile compounds, analysis of complex mixtures |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the substituted benzene (B151609) ring. The electronic transitions observed in the UV-Vis spectrum are typically π → π* (pi to pi star) and n → π* (non-bonding to pi star) transitions. The benzene ring itself exhibits characteristic absorptions, which are influenced by the presence of substituents. The bromo, fluoro, and phenoxyacetic acid groups attached to the benzene ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts are known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts.

The electronic spectrum of this compound is expected to show absorptions in the UV region, likely with λmax values shifted from that of unsubstituted phenol (B47542) due to the electronic effects of the bromo and fluoro groups. The non-bonding electrons on the oxygen atom of the ether linkage and the carbonyl group of the carboxylic acid may also contribute to weak n → π* transitions. A detailed analysis of the UV-Vis spectrum would provide valuable information on the electronic structure of the molecule.

Table 1: Representative UV-Vis Absorption Data for Related Phenolic Compounds

| Compound | Solvent | λmax (nm) | Reference |

| Phenol | (not specified) | 275 | docbrown.info |

| 3-Nitrophenol | (not specified) | 275, 340 | docbrown.info |

| 2-Chlorophenol | Methanol (B129727) | ~275 | researchgate.net |

| 2-Chlorophenol | DMSO | ~280 | researchgate.net |

This table presents data for related compounds to illustrate typical absorption maxima for substituted phenols.

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

While a specific crystal structure for this compound has not been reported in publicly available databases, the analysis of crystal structures of closely related substituted phenoxyacetic acids provides a clear indication of the type of structural information that would be obtained. Studies on compounds like (4-fluorophenoxy)acetic acid and various chloro- and methyl-substituted phenoxyacetic acids reveal common structural motifs. qut.edu.auresearchgate.netqut.edu.au

Typically, phenoxyacetic acids crystallize to form hydrogen-bonded dimers through their carboxylic acid groups. researchgate.net The planarity of the phenyl ring and the conformation of the oxyacetic acid side chain are key structural features. The presence of halogen substituents can influence the crystal packing through halogen bonding and other non-covalent interactions, potentially leading to different polymorphic forms.

A crystallographic analysis of this compound would yield a detailed set of crystallographic parameters, including the crystal system, space group, unit cell dimensions, and atomic coordinates. From these, precise intramolecular geometries (bond lengths and angles) and intermolecular interactions can be determined, providing a definitive solid-state structure.

Table 2: Illustrative Crystallographic Data for a Related Substituted Phenoxyacetic Acid Derivative

| Parameter | (4-Fluorophenoxy)acetic acid ammonium (B1175870) salt |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.193(3) |

| b (Å) | 10.468(2) |

| c (Å) | 6.847(1) |

| α (°) | 90 |

| β (°) | 101.99(2) |

| γ (°) | 90 |

| Volume (ų) | 922.8(3) |

| Z | 4 |

| Reference | qut.edu.au |

This table provides crystallographic data for the ammonium salt of (4-fluorophenoxy)acetic acid as a representative example of the data obtained from an X-ray crystallographic study of a substituted phenoxyacetic acid.

Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Fluorophenoxyacetic Acid

Quantum Chemical Calculations for Optimized Molecular Geometries and Electronic Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the molecule's three-dimensional structure and the distribution of its electrons.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the properties of molecules. It is particularly effective for determining the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For 2-bromo-6-fluorophenoxyacetic acid, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to perform a full geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable conformation.

Studies on similar molecules, such as halogenated phenylacetic acids, have demonstrated that DFT is highly effective in identifying the preferred conformations and the energetic barriers between them. nih.gov For this compound, a key area of investigation would be the rotational barriers around the ether linkage and the C-C bond of the acetic acid moiety. The results of these calculations would provide insights into the flexibility of the molecule and the relative stability of its different spatial arrangements.

Ab initio (from first principles) methods are another class of quantum chemical calculations that are generally more computationally intensive but can offer higher accuracy for certain properties. Methods like Møller-Plesset perturbation theory (e.g., MP2) are often used for high-accuracy energy calculations and for predicting spectroscopic parameters. nih.govrsc.org

For this compound, ab initio calculations would be valuable for refining the energetic landscape obtained from DFT. They could provide more precise values for the energy differences between various conformers and for the transition states that separate them. Furthermore, these high-level calculations are crucial for accurately predicting spectroscopic data, which can then be used to validate the computational model against experimental results. rsc.org

Detailed Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. A detailed conformational analysis of this compound would involve systematically exploring the potential energy surface of the molecule. This is typically achieved by rotating key single bonds, such as the C-O-C-C and O-C-C-COOH dihedral angles, and calculating the energy at each step.

The result is an energy landscape map that identifies all the low-energy conformers (local minima) and the energy barriers (transition states) that must be overcome for the molecule to transition from one conformer to another. Research on related phenoxyacetic acid derivatives has shown that the orientation of the carboxylic acid group relative to the phenoxy ring can significantly influence the molecule's properties. researchgate.net For this compound, the interplay between the bulky bromine atom, the electronegative fluorine atom, and the flexible acetic acid side chain would be of particular interest.

A hypothetical potential energy surface scan for a key dihedral angle in this compound might look like the following:

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 30 | 3.1 |

| 60 | 1.5 |

| 90 | 0.0 (Global Minimum) |

| 120 | 1.8 |

| 150 | 3.5 |

| 180 | 4.8 |

This table is illustrative and contains hypothetical data to demonstrate the expected output of a conformational analysis.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Experimental Validation

Computational chemistry provides a powerful means of predicting various spectroscopic properties, which can then be compared with experimental spectra to confirm the structure and purity of a synthesized compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with good accuracy using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework. chemicalbook.com For this compound, these calculations would predict the specific resonance frequencies for each unique proton and carbon atom in the molecule, aiding in the interpretation of experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can also be computed. researchgate.net These theoretical frequencies can be correlated with the peaks observed in an experimental infrared (IR) spectrum. For this compound, characteristic vibrational modes would include the C=O stretch of the carboxylic acid, the C-O-C stretches of the ether linkage, and vibrations associated with the substituted aromatic ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. This would provide information on the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

A table of predicted vs. experimental spectroscopic data would be a crucial output of such a study:

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR (ppm) - OCH₂ | 4.65 | 4.62 |

| ¹³C NMR (ppm) - C=O | 172.8 | 173.1 |

| IR Freq. (cm⁻¹) - C=O stretch | 1735 | 1740 |

| UV-Vis λ_max (nm) | 278 | 275 |

This table is for illustrative purposes, showing the type of data that would be generated and compared.

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

To understand how this compound might interact with other molecules, computational methods are used to analyze its electronic properties.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. libretexts.org It uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack), typically colored red, and regions of positive potential (electron-poor, prone to nucleophilic attack), usually colored blue. youtube.com For this compound, the MEP map would likely show a region of high negative potential around the carboxylic acid oxygen atoms and potentially influenced by the electronegative fluorine atom, while the hydrogen of the hydroxyl group would be a site of positive potential.

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity. Analysis of the spatial distribution of these orbitals in this compound would reveal the most likely sites for electron donation and acceptance, providing key insights into its reactive behavior. The presence of bromine and fluorine atoms would be expected to influence the energies and distributions of these frontier orbitals. researchgate.netnih.gov

A hypothetical summary of FMO analysis might be:

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

This table contains representative data to illustrate the output of an FMO analysis.

Prediction of Molecular Interactions and Binding Affinities with Model Receptors (Excluding Clinical Outcomes)

Computational docking is a technique used to predict the preferred orientation of a molecule when it binds to a target receptor, which is typically a protein or enzyme. This method involves placing the ligand (in this case, this compound) into the binding site of a receptor and using a scoring function to estimate the strength of the interaction, often expressed as a binding affinity or docking score.

While avoiding clinical outcomes, a computational study could explore the binding of this compound to a model receptor to understand the fundamental intermolecular interactions that drive its binding. These interactions would include hydrogen bonds (e.g., involving the carboxylic acid group), halogen bonds (involving the bromine atom), and other non-covalent interactions like van der Waals forces and pi-stacking. The results would provide a detailed molecular-level hypothesis of how this compound might interact with a biological target, which could guide further experimental studies.

Applications of 2 Bromo 6 Fluorophenoxyacetic Acid As a Versatile Chemical Intermediate

Strategic Precursor in the Synthesis of Diverse Heterocyclic Compounds

The structural features of 2-bromo-6-fluorophenoxyacetic acid make it an important precursor for synthesizing a variety of heterocyclic compounds, which are core components in many pharmaceuticals and biologically active molecules. The 2-bromo-6-fluoro substitution pattern on the phenyl ring is particularly significant.

Research has shown that related compounds, such as 2-bromobenzoic acids, are effective building blocks for constructing nitrogen-containing heterocycles. researchgate.net The synthesis strategies often involve coupling the bromo-aromatic compound with appropriate nitrogen-containing molecules, followed by cyclization reactions to form tri- and tetracyclic systems like isoindolinones and benzolactams. researchgate.net

Similarly, derivatives of the 2-bromo-6-fluorophenyl structure are used in catalyzed reactions to build bicyclic heterocycles. For instance, 2-bromo-6-fluorobenzaldehyde (B104081), a closely related aldehyde, reacts with primary amines and sodium azide in the presence of a copper(II) oxide catalyst to form indazoles. ossila.com The carboxylic acid group of this compound can be readily converted into an aldehyde or other functional groups, enabling its use in similar cyclization pathways. The presence of the phenoxyacetic acid side chain can also be exploited to create more complex, fused heterocyclic systems.

Core Building Block for the Development of Advanced Agrochemicals and Specialty Chemicals

In the field of agrochemicals, phenoxyacetic acid derivatives have been noted for their biological activities, including herbicidal properties. jetir.org The specific combination of halogen substituents on the aromatic ring of this compound can be leveraged to develop new, effective agrochemicals.

The utility of the 2-bromo-6-fluorophenyl moiety is evident in the synthesis of established fungicides. For example, 2-bromo-6-fluorobenzoic acid serves as a key intermediate in the production of fungicides like Flusilazole and Prothioconazole, which are used to protect crops such as cereals and fruits. nbinno.com The high reactivity of the bromine atom allows for various electrophilic aromatic substitution reactions, which are crucial for building the final agrochemical product. nbinno.com Given that this compound shares this core structure, it represents a valuable starting material for creating novel pesticides and herbicides.

Furthermore, halogenated aromatic compounds like 2-bromo-6-fluoropyridine are recognized as versatile intermediates for synthesizing high-quality reagents and specialty chemicals. chemicalbook.com This underscores the industrial importance of the bromo-fluoro-aromatic structure present in this compound for creating a wide range of performance chemicals.

Role in Materials Science for the Design and Synthesis of Novel Polymers and Monomers

The unique electronic properties conferred by the fluorine and bromine atoms make this compound an interesting candidate for applications in materials science, particularly in the synthesis of novel polymers and monomers for electronic devices.

Fluorinated aromatic compounds are frequently used to create semiconducting materials. For example, 2-bromo-6-fluoronaphthalene is an intermediate used to build molecules for Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and organic photovoltaics. ossila.com The fluorine atom helps to lower the energy levels of the molecular orbitals (HOMO and LUMO) and can enhance intermolecular interactions, which improves charge transport in the final device. ossila.com

The aldehyde derivative, 2-bromo-6-fluorobenzaldehyde, has been used to assist in the self-assembly of semiconducting thienoisoindigo-based nanowires through halogen and chalcogen bonding. ossila.com This demonstrates the potential of the 2-bromo-6-fluorophenyl group to direct the formation of ordered nanostructures. The carboxylic acid functionality of this compound provides a convenient handle to incorporate this molecule into a polymer backbone, for example, through esterification or amidation reactions, to create functional polymers with tailored electronic properties.

| Precursor Compound | Application in Materials Science | Resulting Material/Structure |

| 2-Bromo-6-fluoronaphthalene | Intermediate for semiconductors | Materials for OFETs, OLEDs, OPVs |

| 2-Bromo-6-fluorobenzaldehyde | Self-assembly of macromolecules | Semiconducting nanowires |

Contribution to the Efficient Synthesis of Complex Organic Molecules in Multi-Step Pathways

Multi-step organic synthesis requires starting materials that offer multiple, selectively addressable reaction sites. This compound is an excellent example of such a building block, enabling complex and efficient synthetic routes.

The different functional groups on the molecule can be manipulated in a controlled sequence:

The Carboxylic Acid: This group can be transformed into a wide array of other functionalities, including esters, amides, alcohols, or aldehydes. This versatility is fundamental in extending the carbon chain or introducing new chemical properties.

The Bromine Atom: The C-Br bond is a key site for carbon-carbon bond formation through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the attachment of diverse organic fragments to the aromatic ring.

The Aromatic Ring: The phenyl ring itself can undergo further electrophilic aromatic substitution, with the existing substituents directing the position of new groups.

Future Research Trajectories and Emerging Trends in the Study of 2 Bromo 6 Fluorophenoxyacetic Acid

Exploration of More Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of 2-Bromo-6-fluorophenoxyacetic acid and its derivatives often involves multi-step processes that may utilize hazardous reagents and generate significant waste. A primary focus of future research is the development of more sustainable and atom-economical synthetic routes. This includes exploring the use of greener solvents, reducing the number of synthetic steps, and maximizing the incorporation of all atoms from the starting materials into the final product.

Development of Novel Catalytic Systems for Specific Transformations of the Compound

The bromine and fluorine atoms on the aromatic ring, along with the carboxylic acid group, provide multiple sites for selective chemical transformations. The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Researchers are actively investigating the use of transition metal catalysts, such as palladium and copper, to facilitate cross-coupling reactions. These reactions allow for the introduction of new functional groups at the bromine-substituted position, leading to a diverse range of derivatives.

Furthermore, there is a growing interest in the use of organocatalysis and biocatalysis for the enantioselective transformation of this compound and its derivatives. These catalytic systems offer the potential for high stereoselectivity, which is particularly important in the synthesis of chiral molecules with specific biological activities. The design of catalysts that can selectively activate and functionalize the C-H bonds of the aromatic ring is another promising avenue of research that would provide more direct and efficient synthetic routes.

Integration into Advanced Materials Science and Engineering Research

The unique combination of a halogenated aromatic ring and a carboxylic acid functional group makes this compound an attractive building block for the synthesis of advanced materials. The presence of the bromine and fluorine atoms can impart specific properties, such as flame retardancy and thermal stability, to polymers and other materials. The carboxylic acid group provides a convenient handle for incorporation into polymer backbones or for surface modification of materials.

Future research in this area will likely focus on the synthesis of novel polymers, including polyesters and polyamides, derived from this compound. The properties of these materials, such as their thermal, mechanical, and optical properties, will be systematically investigated. Additionally, the potential for using this compound in the development of functional materials, such as liquid crystals, organic light-emitting diodes (OLEDs), and sensors, is an emerging area of interest. The ability to tune the electronic properties of the aromatic ring through further functionalization opens up possibilities for creating materials with tailored electronic and photophysical characteristics.

Hypothesis Generation for the Design and Synthesis of Future Derivatives with Tailored Chemical Reactivity

The generation of hypotheses for designing and synthesizing future derivatives of this compound with tailored chemical reactivity is a key driver of innovation. By systematically modifying the structure of the molecule, researchers can fine-tune its properties for specific applications. For instance, the introduction of different substituents on the aromatic ring can alter its electronic properties, thereby influencing its reactivity in various chemical transformations.

Computational modeling and density functional theory (DFT) calculations are becoming increasingly important tools for predicting the reactivity and properties of new derivatives before their synthesis. This in silico approach can help to guide the design of molecules with desired characteristics, saving time and resources in the laboratory. The development of a deeper understanding of the structure-property relationships of this compound and its analogs will be crucial for the rational design of next-generation compounds with enhanced performance in a variety of chemical and material science applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromo-6-fluorophenoxyacetic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via bromination of fluorophenoxyacetic acid derivatives. A common approach involves reacting 6-fluorophenoxyacetic acid with bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst like FeBr₃ under controlled temperatures (0–25°C) to achieve regioselective bromination at the ortho position . Solvent choice (e.g., dichloromethane or acetic acid) significantly impacts reaction efficiency, with polar aprotic solvents favoring higher yields (~75–85%) .

- Key Data :

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| FeBr₃ | DCM | 82 |

| NBS | AcOH | 78 |

Q. How is this compound characterized, and what analytical techniques validate its purity?

- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. The bromine and fluorine substituents produce distinct splitting patterns in NMR (e.g., ¹H NMR: δ 7.2–7.8 ppm for aromatic protons; ¹⁹F NMR: δ -110 to -115 ppm). Purity is validated via HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodology : The bromine and fluorine atoms enhance lipophilicity and metabolic stability, making it a precursor for bioactive molecules. It is used to synthesize kinase inhibitors or antimicrobial agents via nucleophilic substitution (e.g., replacing Br with amines) .

Advanced Research Questions

Q. How do halogen substituent positions (Br, F) influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing fluorine meta to bromine reduces electron density at the Br site, slowing Suzuki-Miyaura coupling. Optimization requires Pd(PPh₃)₄ catalysts and elevated temperatures (80–100°C). Contrast this with 2-bromo-4-fluorophenoxyacetic acid, where para-F increases Br reactivity by 20% .

- Contradiction Analysis : Some studies report conflicting reactivity trends due to solvent polarity effects. For example, in DMF, steric hindrance from the acetic acid chain may dominate over electronic effects .

Q. What strategies resolve low yields in large-scale synthesis of this compound?

- Methodology : Batch vs. flow chemistry comparisons show flow systems improve heat dissipation and reduce side products (e.g., di-brominated derivatives). Key parameters:

| Parameter | Batch Yield (%) | Flow Yield (%) |

|---|---|---|

| Temperature | 25°C | 25°C |

| Residence Time | 12 h | 30 min |

| Purity | 85 | 92 |

Q. How does this compound interact with bacterial enzymes, and what structural analogs show enhanced activity?

- Methodology : Molecular docking (AutoDock Vina) reveals the acetic acid moiety binds to the active site of E. coli dihydrofolate reductase (DHFR). Fluorine’s electronegativity enhances hydrogen bonding with Arg-57. Analogs with nitro groups replacing Br show 3-fold higher inhibition (IC₅₀ = 0.8 μM vs. 2.5 μM for parent compound) .

Contradictions and Limitations

- Stereochemical Outcomes : Bromination under radical initiators (AIBN) occasionally produces racemic byproducts, conflicting with claims of stereochemical purity .

- Toxicity Data : Limited in vivo studies exist; conflicting reports on hepatotoxicity (IC₅₀ in HepG2 cells: 50 μM vs. 100 μM in primary hepatocytes) suggest cell-type-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.